molecular formula C19H21Cl2N3O3S2 B2534504 5-CHLORO-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1216850-27-9

5-CHLORO-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2534504
CAS No.: 1216850-27-9
M. Wt: 474.42
InChI Key: XGPZOFZOTDQQOE-UHFFFAOYSA-N
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Description

5-CHLORO-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a benzothiazole ring, a morpholine moiety, and a thiophene carboxamide structure, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Thiophene Carboxamide: This involves the reaction of a thiophene derivative with an appropriate amine under coupling conditions, often using reagents like EDCI or DCC.

    Attachment of the Morpholine Moiety: The morpholine group can be introduced through nucleophilic substitution reactions, typically using morpholine and a suitable leaving group.

    Final Coupling and Hydrochloride Formation: The final coupling of the benzothiazole and thiophene carboxamide fragments is followed by the formation of the hydrochloride salt through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, primary amines, thiols, solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CHLORO-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE stands out due to its unique combination of functional groups and structural features. The presence of the benzothiazole ring, morpholine moiety, and thiophene carboxamide structure provides a distinct chemical profile, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S2.ClH/c1-25-13-2-3-15-14(12-13)21-19(28-15)23(7-6-22-8-10-26-11-9-22)18(24)16-4-5-17(20)27-16;/h2-5,12H,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPZOFZOTDQQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(S4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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